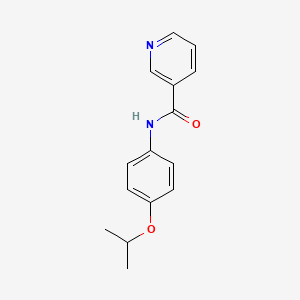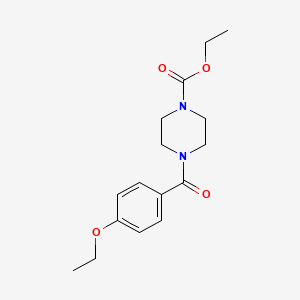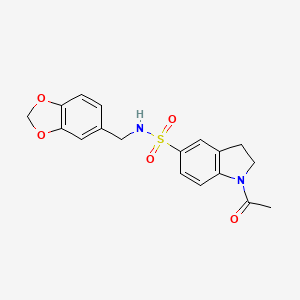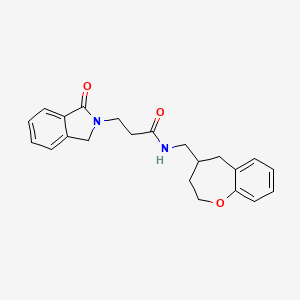
N-(4-isopropoxyphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves strategic functionalization of the nicotinamide moiety to introduce various substituents, such as the 4-isopropoxyphenyl group. A common approach is through coupling reactions where the nicotinamide serves as a core structure to which various aryl groups can be attached using cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. For example, nicotinic acid derivatives have been synthesized to explore their herbicidal activity, showcasing the versatility of nicotinamide frameworks in synthesizing functional derivatives (Yu et al., 2021).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by the pyridine ring of nicotinamide, which plays a crucial role in its reactivity and interactions. The substitution at the 4-position, such as with an isopropoxyphenyl group, can significantly influence the compound's electronic properties and steric hindrance, affecting its binding and reactivity. Crystal structure analyses of similar compounds provide insights into their supramolecular arrangements and hydrogen bonding patterns, which are essential for understanding their behavior in different environments (de Souza et al., 2005).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions, including oxidation, reduction, hydrolysis, and conjugation, which can alter their physical and chemical properties. The presence of a substituent like the 4-isopropoxyphenyl group can influence these reactions by altering the electron density and steric environment around the nicotinamide ring. Studies on similar compounds, such as N-(4-hydroxyphenyl)retinamide, have shown their involvement in complex biological pathways, indicating the potential reactivity of N-(4-isopropoxyphenyl)nicotinamide in various chemical and biological contexts (Moon et al., 1979).
Propriétés
IUPAC Name |
N-(4-propan-2-yloxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(2)19-14-7-5-13(6-8-14)17-15(18)12-4-3-9-16-10-12/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSWWCGRVWETTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-dimethyl-3-[2-(6-methylpyridin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5659544.png)
![2-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5659545.png)
![cis-4-{4-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-1H-1,2,3-triazol-1-yl}cyclohexanamine hydrochloride](/img/structure/B5659548.png)
![N-[3-(1H-imidazol-1-yl)butyl]-6-isopropylpyrimidin-4-amine](/img/structure/B5659564.png)
![2-ethyl-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5659570.png)
![ethyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5659592.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5659600.png)

![2-cyclopropyl-8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5659606.png)


![2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5659632.png)
![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)